REACTION_CXSMILES
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[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([OH:9])=[O:8].OS(O)(=O)=O.[CH3:15]O>>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH3:15])=[O:8]
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Name
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Quantity
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12.41 g
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Type
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reactant
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Smiles
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N1=C(C=NC=C1)C(=O)O
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Name
|
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Quantity
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2 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 6 hours
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Duration
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6 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated
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Type
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ADDITION
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Details
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treated with saturated aqueous Na2CO3 solution (20 mL) till pH=8-9
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (3×100 mL)
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Type
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WASH
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Details
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the combined extracts were washed with brine (2×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
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The drying agent was removed by filtration
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Type
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CONCENTRATION
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Details
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The organic solution was concentrated
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Type
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CUSTOM
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Details
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dried
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Name
|
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Type
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product
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Smiles
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N1=C(C=NC=C1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |